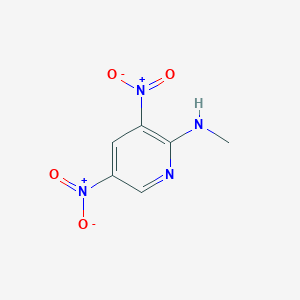![molecular formula C29H44O9 B095279 (3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide CAS No. 18695-02-8](/img/structure/B95279.png)
(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide, commonly known as digoxin, is a medication used in the treatment of heart failure and irregular heartbeats. Digoxin belongs to the class of drugs called cardiac glycosides, which are derived from the foxglove plant.
作用機序
Digoxin works by inhibiting the sodium-potassium ATPase pump, which is responsible for maintaining the balance of ions inside and outside of cells. By inhibiting this pump, digoxin increases the concentration of calcium inside heart cells, leading to increased contractility of the heart muscle. This results in improved cardiac output and decreased symptoms of heart failure.
生化学的および生理学的効果
Digoxin has several biochemical and physiological effects on the body. In addition to its effects on the heart, digoxin also affects the nervous system, gastrointestinal system, and kidneys. Digoxin can cause nausea, vomiting, and diarrhea, and can also lead to electrolyte imbalances. In high doses, digoxin can be toxic and can cause arrhythmias and even death.
実験室実験の利点と制限
Digoxin is a useful tool for studying the effects of inhibition of the sodium-potassium ATPase pump on cardiac function. It can be used to study the effects of digoxin toxicity and to investigate potential treatments for digoxin toxicity. However, the use of digoxin in lab experiments is limited by its toxicity and potential for side effects.
将来の方向性
There are several future directions for research on digoxin. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its anti-cancer properties and its potential use in cancer treatment. Additionally, research is needed to better understand the mechanisms of digoxin toxicity and to develop treatments for digoxin toxicity.
合成法
Digoxin can be synthesized from the leaves of the foxglove plant or through chemical synthesis. The chemical synthesis of digoxin involves a series of reactions starting from a steroid precursor. The final step involves the attachment of a sugar molecule to the steroid backbone, forming digoxin. The synthesis of digoxin is a complex process and requires expertise in organic chemistry.
科学的研究の応用
Digoxin has been extensively studied for its therapeutic effects in heart failure and irregular heartbeats. In addition, digoxin has been shown to have anti-cancer properties and is being investigated as a potential treatment for certain types of cancer. Digoxin has also been studied for its effects on the nervous system and its potential use in the treatment of neurodegenerative diseases.
特性
CAS番号 |
18695-02-8 |
|---|---|
製品名 |
(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide |
分子式 |
C29H44O9 |
分子量 |
536.7 g/mol |
IUPAC名 |
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one |
InChI |
InChI=1S/C29H44O9/c1-17-24(33)21(31)13-23(37-17)38-18-3-9-27(15-30)19-4-7-25(2)26(8-6-22(32)36-16-26)11-12-29(25,35)20(19)5-10-28(27,34)14-18/h6,8,17-21,23-24,30-31,33-35H,3-5,7,9-16H2,1-2H3 |
InChIキー |
KISYRRMFQYIIFQ-JTUOMBDUSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
その他のCAS番号 |
18695-02-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



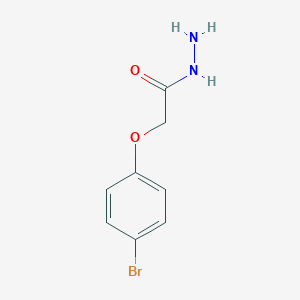
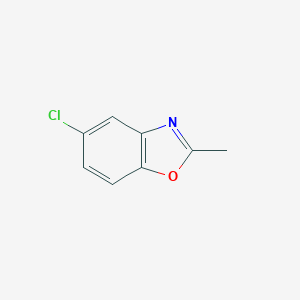
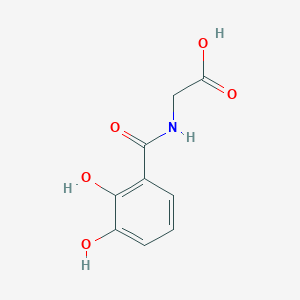

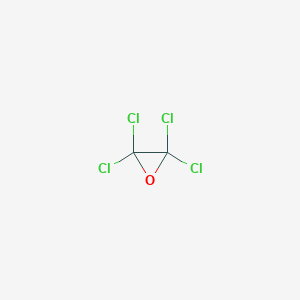


![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)
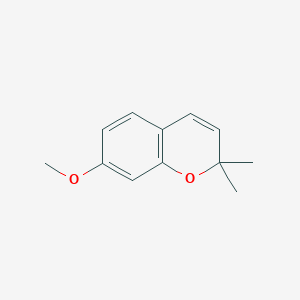



![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)
